molecular formula C5H9NO2S B033898 (4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid CAS No. 106357-10-2

(4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B033898
CAS No.: 106357-10-2
M. Wt: 147.2 g/mol
InChI Key: HAWVIMZLOKHWMU-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is an organic compound with the molecular formula C5H9NO2S It is a derivative of thiazolidine and is characterized by the presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) typically involves the reaction of thiazolidine with a suitable carboxylating agent. One common method is the reaction of thiazolidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylthiazolidine-4-carboxylic acid: Similar structure but with an acetyl group instead of a methyl group.

    Thiazolidine-4-carboxylic acid: Lacks the methyl group present in 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI).

Uniqueness

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.

Properties

CAS No.

106357-10-2

Molecular Formula

C5H9NO2S

Molecular Weight

147.2 g/mol

IUPAC Name

(4S)-3-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

HAWVIMZLOKHWMU-SCSAIBSYSA-N

SMILES

CN1CSCC1C(=O)O

Isomeric SMILES

CN1CSC[C@@H]1C(=O)O

Canonical SMILES

CN1CSCC1C(=O)O

Synonyms

4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI)

Origin of Product

United States

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